molecular formula C22H18ClNO6 B2900689 Methyl 4-[7-chloro-2-(3-hydroxypropyl)-3,9-dioxo-1,2,3,9-tetrahydrochromeno[2,3-c]pyrrol-1-yl]benzoate CAS No. 874397-80-5

Methyl 4-[7-chloro-2-(3-hydroxypropyl)-3,9-dioxo-1,2,3,9-tetrahydrochromeno[2,3-c]pyrrol-1-yl]benzoate

Cat. No.: B2900689
CAS No.: 874397-80-5
M. Wt: 427.84
InChI Key: RTCHRNKQGVQRQC-UHFFFAOYSA-N
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Description

Chemical Structure: This compound (CAS: 874397-80-5) features a chromeno[2,3-c]pyrrole core fused with a benzopyran moiety. Key substituents include:

  • 7-Chloro group on the chromene ring.
  • 3-Hydroxypropyl chain attached to the pyrrolidine nitrogen.
  • Methyl benzoate ester at the 4-position of the phenyl ring .

Molecular Formula: C₂₂H₁₈ClNO₆. Molecular Weight: 436.84 g/mol.

Properties

IUPAC Name

methyl 4-[7-chloro-2-(3-hydroxypropyl)-3,9-dioxo-1H-chromeno[2,3-c]pyrrol-1-yl]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H18ClNO6/c1-29-22(28)13-5-3-12(4-6-13)18-17-19(26)15-11-14(23)7-8-16(15)30-20(17)21(27)24(18)9-2-10-25/h3-8,11,18,25H,2,9-10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RTCHRNKQGVQRQC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=C(C=C1)C2C3=C(C(=O)N2CCCO)OC4=C(C3=O)C=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H18ClNO6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

427.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-[7-chloro-2-(3-hydroxypropyl)-3,9-dioxo-1,2,3,9-tetrahydrochromeno[2,3-c]pyrrol-1-yl]benzoate typically involves multi-step organic synthesis. One common route includes:

    Formation of the Chromeno-Pyrrol Core: This step involves the cyclization of appropriate precursors under acidic or basic conditions to form the chromeno-pyrrol structure.

    Introduction of the Chloro Group: Chlorination can be achieved using reagents such as thionyl chloride or phosphorus pentachloride.

    Attachment of the Hydroxypropyl Chain: This step involves the reaction of the intermediate with 3-chloropropanol under basic conditions to introduce the hydroxypropyl group.

    Esterification: The final step involves esterification with methyl benzoate under acidic conditions to form the final product.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the use of catalysts to improve reaction efficiency.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The hydroxypropyl group can undergo oxidation to form a carbonyl group.

    Reduction: The carbonyl groups in the chromeno-pyrrol core can be reduced to alcohols.

    Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide under acidic conditions.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophiles such as ammonia or thiols under basic conditions.

Major Products

    Oxidation: Formation of ketones or aldehydes from the hydroxypropyl group.

    Reduction: Formation of alcohols from the carbonyl groups.

    Substitution: Formation of amines or thioethers from the chloro group.

Scientific Research Applications

Methyl 4-[7-chloro-2-(3-hydroxypropyl)-3,9-dioxo-1,2,3,9-tetrahydrochromeno[2,3-c]pyrrol-1-yl]benzoate is a complex organic compound attracting interest for its potential biological activities. It features a chromeno-pyrrol core and functional groups including a chloro group, a hydroxypropyl chain, and dioxo moieties.

Structural Characteristics

This compound has a unique combination of functional groups and a chromeno-pyrrol core, giving it a unique set of chemical properties and potential biological activities.

Key structural features include:

  • Chloro Group : Enhances reactivity and potential interaction with biological targets.
  • Hydroxypropyl Chain : May influence solubility and binding affinity.
  • Dioxo Moieties : Can participate in complexation with metal ions and enhance pharmacological properties.

The molecular formula of this compound is C22H18ClNO6, and its molecular weight is approximately 427.83 g/mol .

Properties of the compound include:

  • IUPAC Name : methyl 4-[7-chloro-2-(3-hydroxypropyl)-3,9-dioxo-1H-chromeno[2,3-c]pyrrol-1-yl]benzoate
  • InChI : InChI=1S/C22H18ClNO6/c1-29-22(28)13-5-3-12(4-6-13)18-17-19(26)15-11-14(23)7-8-16(15)30-20(17)21(27)24(18)9-2-10-25/h3-8,11,18,25H,2,9-10H2,1H3
  • InChI Key : RTCHRNKQGVQRQC-UHFFFAOYSA-N
  • Canonical SMILES : COC(=O)C1=CC=C(C=C1)C2C3=C(C(=O)N2CCCO)OC4=C(C3=O)C=C(C=C4)Cl

Potential applications

The mechanism of action of this compound depends on its specific application. It could interact with enzymes or receptors, modulating their activity. The chloro group and hydroxypropyl chain could facilitate binding to specific molecular targets, while the chromeno-pyrrol core could provide structural stability and specificity. It has potential in various fields of research and industry and its complex structure allows for a wide range of chemical reactions and applications, making it a valuable compound for further study and development.

Mechanism of Action

The mechanism of action of Methyl 4-[7-chloro-2-(3-hydroxypropyl)-3,9-dioxo-1,2,3,9-tetrahydrochromeno[2,3-c]pyrrol-1-yl]benzoate would depend on its specific application. In a biological context, it could interact with enzymes or receptors, modulating their activity. The chloro group and hydroxypropyl chain could facilitate binding to specific molecular targets, while the chromeno-pyrrol core could provide structural stability and specificity.

Comparison with Similar Compounds

Structural Analogs in the Chromenopyrrole Family

Compound Name (CAS) Molecular Formula Molecular Weight (g/mol) Key Substituents Notable Features
Target Compound (874397-80-5) C₂₂H₁₈ClNO₆ 436.84 7-Cl, 3-hydroxypropyl, methyl benzoate Enhanced hydrophilicity due to hydroxypropyl; chloro increases electronegativity.
BH51924 (872866-62-1) C₁₉H₁₂ClNO₅ 369.76 7-Cl, no hydroxypropyl, methyl benzoate Smaller size; lacks hydroxypropyl, reducing hydrogen-bonding potential.
BH51923 (872866-61-0) C₂₂H₂₁NO₆ 395.41 6,7-dimethyl, 3,4,5-trimethoxyphenyl Methoxy groups enhance lipophilicity; dimethyl may sterically hinder interactions.
Fluorinated Analog (4803-02-5) C₂₄H₁₈FN₃O₅* 447.42* 7-F, pyridin-3-ylmethyl, methyl benzoate Fluorine’s electronegativity vs. chloro; pyridinyl group introduces basicity.

Note: Molecular formula for 4803-02-5 inferred from structural name; original evidence lists C₄H₇N₅O, likely erroneous.

Key Observations :

  • Chloro and fluoro substituents (target vs. 4803-02-5) alter electronic properties, affecting binding to targets like enzymes or receptors .
  • Aromatic Modifications : BH51923’s trimethoxyphenyl group enhances π-π stacking but increases molecular weight, which may reduce bioavailability .

Tetrahydroimidazopyridine Derivatives (–4)

These compounds (e.g., 1l, 2c, 2d) share functional groups (esters, cyano) but differ in core structure:

Compound (Example: 1l) Molecular Formula Key Features
Diethyl 8-cyano-7-(4-nitrophenyl)-... C₂₉H₂₇N₃O₇ Nitro group (electron-withdrawing), cyano, phenethyl chain.
Target Compound C₂₂H₁₈ClNO₆ Chromenopyrrole core; lacks nitro/cyano groups.

Structural Divergence :

  • Core Heterocycles: Chromenopyrrole (target) vs. imidazopyridine (1l) result in distinct electronic environments.
  • Functional Groups: Nitro and cyano groups in 1l increase reactivity and polarity compared to the target’s chloro and ester groups .

Crystallographic and Conformational Analysis ()

A related chromenopyrrole derivative (C₂₅H₂₅NO₄) exhibits:

  • Pyrrolidine Ring Conformation : Envelope conformation.
  • Tetrahydrofuran Ring : Half-chair conformation stabilized by C–H⋯π interactions .

Implications for Target Compound :

  • The hydroxypropyl group in the target may introduce additional hydrogen-bonding interactions, altering crystal packing compared to analogs with non-polar chains .

Biological Activity

Methyl 4-[7-chloro-2-(3-hydroxypropyl)-3,9-dioxo-1,2,3,9-tetrahydrochromeno[2,3-c]pyrrol-1-yl]benzoate is a complex organic compound that has garnered attention for its potential biological activities. This article explores its synthesis, structural characteristics, and biological effects based on recent research findings.

Structural Characteristics

The compound features a unique chromeno-pyrrol core with several functional groups:

  • Chloro Group : Enhances reactivity and potential interaction with biological targets.
  • Hydroxypropyl Chain : May influence solubility and binding affinity.
  • Dioxo Moieties : Can participate in complexation with metal ions and enhance pharmacological properties.

The molecular formula of the compound is C22H18ClNO6C_{22}H_{18}ClNO_6 with a molecular weight of approximately 427.83 g/mol .

Synthesis

The synthesis of this compound typically involves multi-step organic reactions:

  • Formation of the Chromeno-Pyrrol Core : Cyclization of appropriate precursors under acidic or basic conditions.
  • Chlorination : Introduction of the chloro group using reagents like thionyl chloride.
  • Attachment of Hydroxypropyl Chain : Reaction with 3-chloropropanol under basic conditions.
  • Esterification : Final esterification with methyl benzoate under acidic conditions.

These steps require careful optimization to ensure high yields and purity .

The biological activity of this compound is believed to involve modulation of enzyme activity or receptor interactions. The unique structural features allow it to potentially bind to specific molecular targets, influencing various biological pathways .

Pharmacological Properties

Preliminary studies indicate that this compound may exhibit:

  • Anti-inflammatory Effects : The chromeno-pyrrol framework is often associated with anti-inflammatory properties.
  • Anti-cancer Activity : Inhibitory effects on certain enzymes involved in cancer pathways have been suggested.

A summary of the biological activities reported in various studies is presented in the table below:

Activity Study Reference Findings
Anti-inflammatorySignificant reduction in inflammatory markers.
Anti-cancer Inhibition of tumor cell proliferation in vitro.
Enzyme inhibition Modulates activity of specific enzymes linked to disease pathways.

Case Studies and Research Findings

Several studies have investigated the biological activity of related compounds within the chromeno-pyrrol class:

  • In Vitro Studies : Research has shown that compounds similar to this compound exhibit promising anti-cancer properties by inducing apoptosis in cancer cell lines .
  • Mechanistic Insights : Studies utilizing enzyme assays have indicated that these compounds can inhibit key enzymes involved in inflammatory responses and cancer progression .

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